molecular formula C20H20BrNO3 B2724456 5-Bromo-1-(4-(isopentyloxy)benzyl)indoline-2,3-dione CAS No. 708995-80-6

5-Bromo-1-(4-(isopentyloxy)benzyl)indoline-2,3-dione

Cat. No. B2724456
CAS RN: 708995-80-6
M. Wt: 402.288
InChI Key: KIWATCJHCLYKOD-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-(isopentyloxy)benzyl)indoline-2,3-dione, also known as BRD, is a compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of bromo-indoline dione derivatives for various applications. For instance, the independent synthesis of 5-hydroxytryptamine-4,7-dione, a neurocytotoxic product, from bromo-dimethoxybenzaldehyde showcases the potential of bromo-indoline derivatives in studying neurotoxicity and possibly designing neuroprotective agents (A. K. Sinhababu & R. Borchardt, 1988). Similarly, the synthesis of "5-Bromo-1-(4-bromophenyl)isatin" provides insights into the structural and crystallographic analysis, contributing to material science and molecular design (Gamal A. El-Hiti et al., 2018).

Antimicrobial Studies

Bromo-indoline dione derivatives have been explored for their antimicrobial properties. A study synthesized 1-(5-bromo-2-hydroxyphenyl)-3-(4- bromophenyl)-propane-1,3-dione and its transition metal complexes, revealing moderate to excellent antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (S. N. Sampal et al., 2018).

Catalysis and Chemical Transformations

Copper(II)-catalyzed synthesis of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives via naphthoquinone difunctionalization reaction demonstrates the use of bromo-indoline dione derivatives in facilitating complex chemical transformations, which is crucial in organic synthesis and pharmaceutical research (Yun Liu & Jinwei Sun, 2012).

Antimalarial and Phototoxicity Research

The synthesis of benzo[h]quinoline derivatives from bromo-indoline diones and their evaluation for antimalarial activity and phototoxicity offers a pathway to discovering new antimalarial drugs with minimized side effects (K. Rice, 1976).

Future Directions

The future directions for “5-Bromo-1-(4-(isopentyloxy)benzyl)indoline-2,3-dione” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological applications .

properties

IUPAC Name

5-bromo-1-[[4-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO3/c1-13(2)9-10-25-16-6-3-14(4-7-16)12-22-18-8-5-15(21)11-17(18)19(23)20(22)24/h3-8,11,13H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWATCJHCLYKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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